molecular formula C21H17N B14780817 2-benzhydryl-1H-indole

2-benzhydryl-1H-indole

Cat. No.: B14780817
M. Wt: 283.4 g/mol
InChI Key: IRBQXLPYJHWQTM-UHFFFAOYSA-N
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Description

2-Benzhydryl-1H-indole is a compound belonging to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their presence in various natural products and pharmaceuticals The structure of this compound consists of an indole core with a benzhydryl group attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzhydryl-1H-indole can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring . Another method includes the cyclization of 2-alkynylanilines with boronic acids under copper catalysis . These reactions typically require specific catalysts and conditions to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale Fischer indole synthesis or other scalable synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

2-Benzhydryl-1H-indole undergoes various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form indole-2,3-diones.

    Reduction: Reduction of the indole ring can yield indoline derivatives.

    Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the carbon atoms of the indole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing critical roles.

Major Products Formed

The major products formed from these reactions include indole-2,3-diones from oxidation, indoline derivatives from reduction, and various substituted indoles from electrophilic substitution reactions.

Scientific Research Applications

2-Benzhydryl-1H-indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-benzhydryl-1H-indole involves its interaction with specific molecular targets and pathways. Indole derivatives often bind to receptors or enzymes, modulating their activity. For example, some indole compounds act as agonists or antagonists of neurotransmitter receptors, influencing neurological processes . The exact mechanism depends on the specific structure and functional groups of the indole derivative.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-benzhydryl-1H-indole include:

    1H-indole: The parent compound of the indole family.

    2-phenyl-1H-indole: An indole derivative with a phenyl group at the 2-position.

    2-methyl-1H-indole: An indole derivative with a methyl group at the 2-position.

Uniqueness

This compound is unique due to the presence of the benzhydryl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound for drug discovery and development.

Properties

Molecular Formula

C21H17N

Molecular Weight

283.4 g/mol

IUPAC Name

2-benzhydryl-1H-indole

InChI

InChI=1S/C21H17N/c1-3-9-16(10-4-1)21(17-11-5-2-6-12-17)20-15-18-13-7-8-14-19(18)22-20/h1-15,21-22H

InChI Key

IRBQXLPYJHWQTM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC4=CC=CC=C4N3

Origin of Product

United States

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